

## DRP-104 Versus DON: A Comparative Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of DRP-104 (sirpiglenastat) and its active metabolite, 6-diazo-5-oxo-L-norleucine (DON). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences in the safety and mechanisms of action of these two compounds.

## **Executive Summary**

DRP-104 is a novel prodrug of the broad-acting glutamine antagonist DON.[1][2] While DON has shown promising anti-tumor efficacy, its clinical development has been hampered by significant gastrointestinal toxicity.[3][4] DRP-104 was designed to mitigate this toxicity by achieving preferential activation within the tumor microenvironment, thereby widening the therapeutic window.[1][3] This guide outlines the comparative toxicity data, mechanisms of toxicity, and the underlying signaling pathways.

## **Quantitative Toxicity Data**

The following tables summarize the available quantitative data on the toxicity of DRP-104 and DON.

Table 1: In Vivo Acute Toxicity



| Compound | Species | Route of<br>Administration | LD50          | Reference |
|----------|---------|----------------------------|---------------|-----------|
| DON      | Mouse   | Intraperitoneal            | 49 - 70 mg/kg | [5]       |
| DON      | Mouse   | Oral                       | 46 - 78 mg/kg | [5]       |
| DRP-104  | -       | -                          | Not reported* | -         |

\*No classical LD50 values have been reported for DRP-104, as it is designed for tumor-targeted delivery and has shown minimal effects on body weight at efficacious doses in preclinical studies.[3][6] For instance, in EL4 tumor-bearing mice, DRP-104 administered subcutaneously at doses up to 1 mg/kg (DON equivalent) resulted in complete tumor regression with minimal impact on body weight, whereas an equimolar dose of DON caused a substantial 20-30% body weight reduction.[3]

Table 2: In Vitro Cytotoxicity



| Compound | Cell Line  | Cell Type                              | IC50 / EC50                           | Reference |
|----------|------------|----------------------------------------|---------------------------------------|-----------|
| DRP-104  | P493B      | Lymphoma                               | 10 μM (EC50)                          | [3][7]    |
| DON      | P493B      | Lymphoma                               | 4.0 ± 0.6 μM<br>(EC50)                | [3]       |
| DON      | BxPC-3     | Pancreatic<br>Ductal<br>Adenocarcinoma | ~10 μM                                | [8]       |
| DON      | Capan-2    | Pancreatic<br>Ductal<br>Adenocarcinoma | ~5 μM                                 | [8]       |
| DON      | CFPAC-1    | Pancreatic<br>Ductal<br>Adenocarcinoma | ~2 μM                                 | [8]       |
| DON      | MIA PaCa-2 | Pancreatic<br>Ductal<br>Adenocarcinoma | ~25 μM                                | [8]       |
| DON      | PANC-1     | Pancreatic<br>Ductal<br>Adenocarcinoma | ~20 μM                                | [8]       |
| DON      | IPEC-1     | Pig Intestinal<br>Epithelial           | Viability affected<br>at ≥ 0.9 μmol/L | [9]       |
| DON      | IPEC-J2    | Pig Intestinal<br>Epithelial           | Viability affected<br>at ≥ 3.5 μmol/L | [9]       |
| DON      | HepG2      | Human Liver<br>Cancer                  | Viability affected<br>at ≥ 0.9 μmol/L | [9]       |
| DON      | RTgill-W1  | Rainbow Trout<br>Gill                  | Viability affected<br>at ≥ 10 μmol/L  | [9]       |

# Mechanisms of Action and Toxicity DRP-104: Tumor-Targeted Glutamine Antagonism



DRP-104 is a prodrug designed for preferential conversion to the active drug, DON, within the tumor microenvironment.[1][2] This targeted activation is a key feature differentiating its toxicity profile from that of systemically administered DON.



Click to download full resolution via product page

Caption: DRP-104 is designed for tumor-targeted activation to DON, minimizing systemic toxicity.

### **DON: Ribotoxic Stress and Systemic Toxicity**

DON, a mycotoxin, exerts its toxicity by binding to the 60S subunit of eukaryotic ribosomes, leading to an inhibition of protein synthesis and the induction of a "ribotoxic stress response".[5] This response activates mitogen-activated protein kinase (MAPK) pathways, which can lead to inflammation, apoptosis, and cell cycle arrest.[5]





Click to download full resolution via product page

Caption: DON induces a ribotoxic stress response by binding to the ribosome, leading to MAPK activation.

## Experimental Protocols In Vivo Toxicity and Efficacy Studies of DRP-104

Objective: To assess the anti-tumor efficacy and systemic toxicity of DRP-104 compared to DON.

Animal Model: C57BL/6/CES1-/- mice are used to better mimic human metabolism, as DRP-104 is unstable in the plasma of wild-type mice.[3]







Tumor Model: Mice are subcutaneously inoculated with tumor cells (e.g., EL4 murine T cell lymphoma or MC-38 murine colon adenocarcinoma).[3][7]

#### Dosing:

- DRP-104 is administered subcutaneously at doses ranging from 0.1 to 1.4 mg/kg (DON equivalent).[3][6]
- DON is administered at an equimolar dose to DRP-104.[3]
- Dosing is typically performed daily for a specified number of cycles (e.g., 5 days on, 2 days off).[6]

#### **Endpoints:**

- Efficacy: Tumor volume is measured regularly using calipers.[6]
- Toxicity: Body weight is monitored throughout the study. At the end of the study, gastrointestinal tissues are collected for histopathological analysis to assess for signs of toxicity such as ulceration and inflammation.[3]





Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy and toxicity of DRP-104 and DON.

### In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of DRP-104 and DON on various cell lines.

Cell Lines: A panel of cancer cell lines (e.g., P493B lymphoma, various pancreatic ductal adenocarcinoma lines) and normal or non-cancerous cell lines (e.g., intestinal epithelial cells) are used.[3][8]

#### Methodology:

Cells are seeded in 96-well plates and allowed to adhere overnight.



- The following day, cells are treated with a serial dilution of the test compound (DRP-104 or DON).
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the WST-1 assay or crystal violet assay.[9][10]
- The absorbance is read using a plate reader, and the data is normalized to untreated control
  cells.
- IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]

### Conclusion

The available data strongly indicate that DRP-104 possesses a significantly improved toxicity profile compared to its active metabolite, DON. This is primarily attributed to its design as a tumor-targeted prodrug, which minimizes systemic exposure and the associated gastrointestinal toxicity that has limited the clinical utility of DON.[3] While both compounds demonstrate potent anti-tumor activity by inhibiting glutamine metabolism, DRP-104's mechanism of targeted activation represents a promising strategy to harness the therapeutic potential of DON with enhanced safety. Further clinical investigation is ongoing to validate these preclinical findings in human patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PMC [pmc.ncbi.nlm.nih.gov]



- 4. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxynivalenol and its toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxydeoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines Altogen Labs [altogenlabs.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DRP-104 Versus DON: A Comparative Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375025#drp-104-versus-don-a-comparative-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com